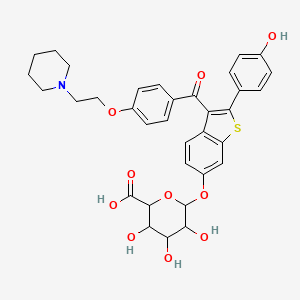
Raloxifene 6-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raloxifene 6-D-glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . Raloxifene undergoes extensive glucuronidation in the liver and intestines to form this compound and other glucuronidated metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Raloxifene 6-D-glucuronide can be synthesized through chemical and microbial methods. The chemical synthesis involves glucuronidation of raloxifene using glucuronic acid derivatives under specific conditions . the yields from chemical synthesis are often insufficient for large-scale production.
Industrial Production Methods
A more efficient method involves microbial bioconversion using the microorganism Streptomyces sp NRRL 21489 . This process involves tank fermentation, where the microorganism converts raloxifene to its glucuronidated forms, including this compound. The biotransformation products are then purified and characterized using techniques such as UV, LC/MS, and NMR spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
Raloxifene 6-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . This process involves the addition of glucuronic acid to raloxifene, facilitated by UDP-glucuronosyltransferase (UGT) enzymes .
Common Reagents and Conditions
The glucuronidation reaction typically requires UDP-glucuronic acid as a co-substrate and UGT enzymes such as UGT1A1 and UGT1A8 . The reaction conditions include an aqueous environment with optimal pH and temperature to ensure enzyme activity.
Major Products Formed
The primary product of the glucuronidation reaction is this compound. Other glucuronidated metabolites include raloxifene-4’-glucuronide and raloxifene-6,27-diglucuronide .
Wissenschaftliche Forschungsanwendungen
Raloxifene 6-D-glucuronide has several scientific research applications:
Wirkmechanismus
Raloxifene 6-D-glucuronide exerts its effects through its parent compound, raloxifene. Raloxifene acts as an estrogen agonist in bone tissue, promoting bone mineral density, and as an estrogen antagonist in breast and uterine tissues, reducing the risk of cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene-4’-glucuronide: Another major metabolite of raloxifene with similar pharmacological properties.
Raloxifene-6,27-diglucuronide: A diglucuronidated form of raloxifene with distinct metabolic characteristics.
Uniqueness
Raloxifene 6-D-glucuronide is unique due to its specific glucuronidation at the 6-position, which influences its pharmacokinetic profile and therapeutic effects . Compared to other glucuronidated forms, it plays a significant role in the overall metabolism and bioavailability of raloxifene .
Eigenschaften
IUPAC Name |
3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate oxalate](/img/structure/B14803061.png)
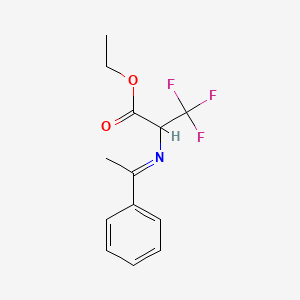
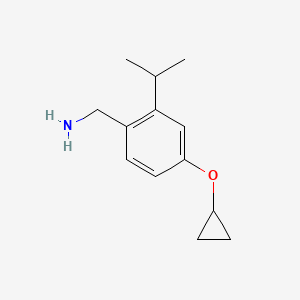
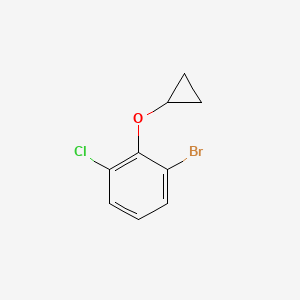
![[(10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803087.png)
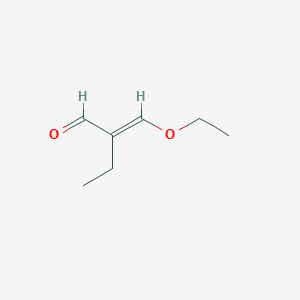
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14803132.png)
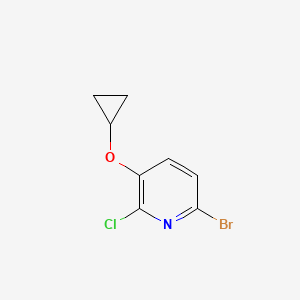
![N,N'-bis[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14803144.png)
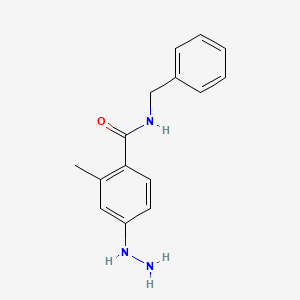
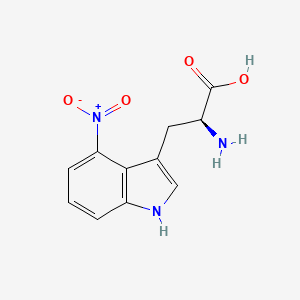
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)
